Cas no 388566-73-2 (Phosphine, 1,8-anthracenediylbis[bis(1,1-dimethylethyl)-)

388566-73-2 structure
Product name:Phosphine, 1,8-anthracenediylbis[bis(1,1-dimethylethyl)-
Phosphine, 1,8-anthracenediylbis[bis(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- ditert-butyl-(8-ditert-butylphosphanylanthracen-1-yl)phosphane
- DTXSID00784297
- (Anthracene-1,8-diyl)bis(di-tert-butylphosphane)
- 388566-73-2
- Phosphine, 1,8-anthracenediylbis[bis(1,1-dimethylethyl)-
-
- Inchi: InChI=1S/C30H44P2/c1-27(2,3)31(28(4,5)6)25-17-13-15-21-19-22-16-14-18-26(24(22)20-23(21)25)32(29(7,8)9)30(10,11)12/h13-20H,1-12H3
- InChI Key: ARIWXJACAYHEGY-UHFFFAOYSA-N
- SMILES: CC(C)(C)P(C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)P(C(C)(C)C)C(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 466.29212
- Monoisotopic Mass: 466.29182540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Phosphine, 1,8-anthracenediylbis[bis(1,1-dimethylethyl)- Related Literature
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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